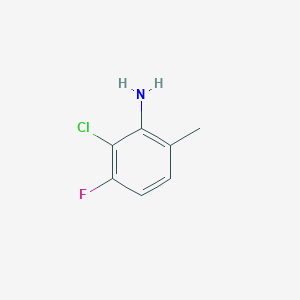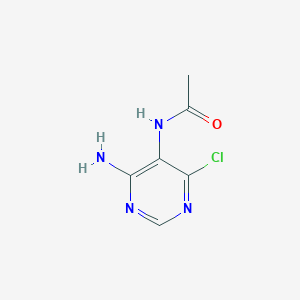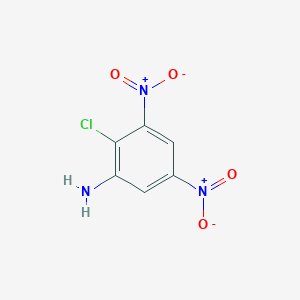
2-Chloro-3,5-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,5-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. It is characterized by the presence of two nitro groups and one chlorine atom attached to an aniline ring. This compound is known for its applications in various industrial processes, particularly in the synthesis of dyes and herbicides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chloro-3,5-dinitroaniline can be synthesized through the chlorination of 3,5-dinitroaniline. The process involves the reaction of 3,5-dinitroaniline with a chlorinating agent such as chlorine gas or sodium hypochlorite in the presence of a suitable solvent like hydrochloric acid. The reaction is typically carried out at a controlled temperature to ensure the selective chlorination of the aniline ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions helps in achieving high yields and purity of the final product. The process is designed to minimize the formation of by-products and ensure efficient utilization of raw materials.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3,5-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol or methanol.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Reduction: Formation of 2-chloro-3,5-diaminoaniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-3,5-dinitroaniline has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceutical compounds.
Industry: It is widely used in the production of herbicides, particularly those targeting tubulin proteins in plants.
Mecanismo De Acción
The primary mechanism of action of 2-Chloro-3,5-dinitroaniline involves the inhibition of tubulin polymerization. This compound binds to tubulin proteins, preventing the formation of microtubules, which are essential for cell division. As a result, it disrupts the mitotic process, leading to cell cycle arrest and eventual cell death. This mechanism is particularly effective in herbicidal applications, where it targets the growth of unwanted plants.
Comparación Con Compuestos Similares
- 2,4-Dinitroaniline
- 3,4-Dinitroaniline
- 2,5-Dinitroaniline
- 2,6-Dinitroaniline
Comparison: 2-Chloro-3,5-dinitroaniline is unique due to the presence of a chlorine atom, which imparts distinct chemical properties and reactivity compared to other dinitroanilines. The chlorine atom enhances its electrophilic nature, making it more reactive in substitution reactions. Additionally, the specific positioning of the nitro groups and chlorine atom contributes to its selective biological activity, particularly in herbicidal applications.
Propiedades
Número CAS |
88140-44-7 |
|---|---|
Fórmula molecular |
C6H4ClN3O4 |
Peso molecular |
217.57 g/mol |
Nombre IUPAC |
2-chloro-3,5-dinitroaniline |
InChI |
InChI=1S/C6H4ClN3O4/c7-6-4(8)1-3(9(11)12)2-5(6)10(13)14/h1-2H,8H2 |
Clave InChI |
LVRPKHXXTBQCBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


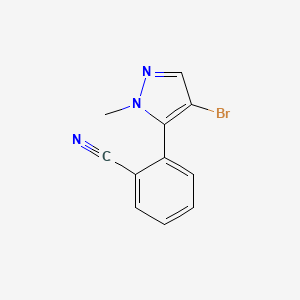

![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)

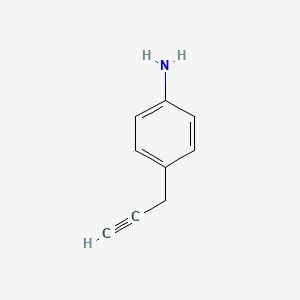

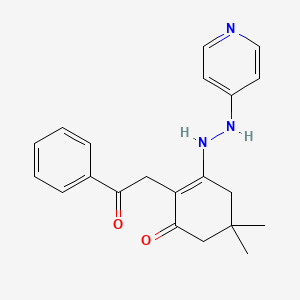
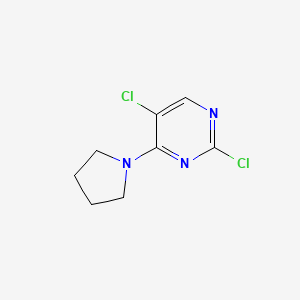
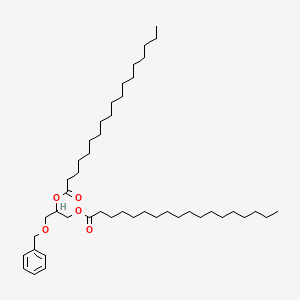

![2-[(2-Bromophenanthridin-6-yl)amino]ethanol](/img/structure/B13986038.png)
